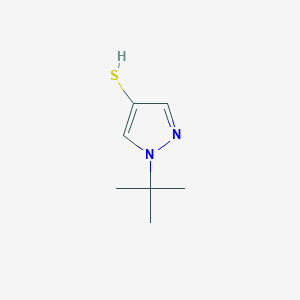![molecular formula C8H15N B13594703 3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
3,3-Dimethyl-1-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. The spirocyclic framework consists of two rings that share a single atom, creating a rigid and compact structure. This compound is of interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common scaffold in many pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO). This reaction forms spirocyclic β-lactams, which are then reduced using alane to yield the desired spirocyclic amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam intermediate to form the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: this compound itself.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a bioisostere of piperidine.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-azaspiro[3.3]heptane involves its interaction with molecular targets similar to those of piperidine derivatives. The spirocyclic structure provides a rigid framework that can mimic the spatial arrangement of functional groups in piperidine, allowing it to interact with similar biological targets. This includes binding to receptors and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[3.3]heptane: A closely related compound with similar structural features and applications.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Uniqueness
3,3-Dimethyl-1-azaspiro[3.3]heptane is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its pharmacokinetic properties compared to other azaspiro compounds .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)6-9-8(7)4-3-5-8/h9H,3-6H2,1-2H3 |
Clave InChI |
MFTYQOPSOAFFFW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC12CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















